molecular formula C13H10S B074592 Thiobenzophenone CAS No. 1450-31-3

Thiobenzophenone

Cat. No. B074592
CAS RN: 1450-31-3
M. Wt: 198.29 g/mol
InChI Key: XDDVRYDDMGRFAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiobenzophenone is a chemical compound that belongs to the class of organic compounds known as thioesters. It is widely used in scientific research as a photo-initiator and as a probe for studying chemical reactions. Thiobenzophenone has a unique structure that allows it to absorb light in the ultraviolet region, making it an ideal candidate for photoreactions.

Scientific Research Applications

Thiobenzophenone is widely used in scientific research as a photo-initiator. It is used to initiate polymerization reactions and to crosslink polymers. Thiobenzophenone is also used as a probe for studying chemical reactions. It is used to study the kinetics of reactions and to investigate the mechanism of reactions. Thiobenzophenone is also used in the synthesis of organic compounds.

Mechanism of Action

Thiobenzophenone absorbs light in the ultraviolet region, which leads to the formation of an excited state. The excited state is highly reactive and can undergo a variety of reactions, including hydrogen abstraction, electron transfer, and bond cleavage. These reactions can lead to the formation of radicals, which can initiate polymerization reactions or crosslink polymers.
Biochemical and Physiological Effects:
Thiobenzophenone has no known biochemical or physiological effects. It is not used as a drug or medication and is not intended for human consumption.

Advantages and Limitations for Lab Experiments

Thiobenzophenone has several advantages for lab experiments. It is a highly reactive compound that can initiate polymerization reactions and crosslink polymers. It is also a probe for studying chemical reactions and investigating reaction mechanisms. However, thiobenzophenone has some limitations. It is sensitive to light and air, which can lead to degradation. It is also toxic and should be handled with care.

Future Directions

Thiobenzophenone has several potential future directions. It can be used in the synthesis of new organic compounds. It can also be used as a photo-initiator for new types of polymerization reactions. Additionally, thiobenzophenone can be used as a probe for studying new chemical reactions and investigating new reaction mechanisms. Further research is needed to fully explore the potential of thiobenzophenone in scientific research.
Conclusion:
In conclusion, thiobenzophenone is a highly reactive compound that has many scientific research applications. It is used as a photo-initiator and as a probe for studying chemical reactions. Thiobenzophenone has a unique structure that allows it to absorb light in the ultraviolet region, making it an ideal candidate for photoreactions. Although thiobenzophenone has some limitations, it has several potential future directions that can be explored in scientific research.

Synthesis Methods

Thiobenzophenone can be synthesized through a variety of methods, including the reaction of benzophenone with hydrogen sulfide in the presence of a catalyst. Another method involves the reaction of benzoyl chloride with thiourea in the presence of a base. The resulting product is then treated with acid to obtain thiobenzophenone. These methods are straightforward and yield high purity thiobenzophenone.

properties

IUPAC Name

diphenylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10S/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDVRYDDMGRFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=S)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342088
Record name Thiobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1450-31-3
Record name Thiobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1450-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiobenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIOBENZOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYQ6P4G3UJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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